5-Bromoisothiazole
Overview
Description
5-Bromoisothiazole: is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms, and a bromine atom attached at the 5-position. Its molecular formula is C3H2BrNS and it has a molecular weight of 164.02 g/mol . This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
5-Bromoisothiazole is a conformationally constrained isoform of isothiazole . It has been found to bind to a number of kinases , which are proteins that modify other proteins by chemically adding phosphate groups to them. By doing so, kinases play key roles in regulating cellular activities such as cell division, metabolism, and signal transduction.
Pharmacokinetics
Its physicochemical properties suggest that it may have high gi absorption and be bbb permeant . These properties could potentially impact its bioavailability and distribution within the body.
Result of Action
This compound has been shown to have significant antifungal activity . It has also been shown to have chemokine inhibitory effects in human breast carcinoma cells . These effects are likely the result of its interaction with kinases and the subsequent impact on protein phosphorylation and cellular activities.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromoisothiazole are not well-studied. It is known that isothiazole derivatives can interact with various biomolecules. For instance, some isothiazole derivatives have shown antiviral activity against polio . Therefore, it is plausible that this compound could interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-documented. Some studies suggest that isothiazole derivatives can have significant cellular effects. For example, a specific inhibitor of Tip60, a histone acetyltransferase enzyme, was found to be an isothiazole derivative . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the properties of similar compounds, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas at 2-8°C
Metabolic Pathways
It is known that isothiazole derivatives can be involved in various metabolic processes
Subcellular Localization
Prediction tools such as CELLO and SUBA5 can be used to predict the subcellular localization of proteins based on their amino acid sequences
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromoisothiazole can be synthesized through several methods. One common approach involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5’-thiobis(3-bromoisothiazole-4-carbonitrile) in moderate yields . Another method includes the treatment of 1,2,3-dithiazoles with gaseous hydrogen bromide or hydrogen chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted by nucleophiles such as carbon nucleophiles in Suzuki, Stille, and Sonogashira couplings.
Oxidation and Reduction Reactions: The sulfur and nitrogen atoms in the isothiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts are commonly used in cross-coupling reactions, along with bases such as potassium carbonate and solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted isothiazoles with different functional groups depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
Pharmaceutical Development
5-Bromoisothiazole serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have been extensively studied for their potential as:
- Anti-inflammatory Agents : Research indicates that this compound derivatives exhibit anti-inflammatory properties, making them candidates for the development of new therapeutic drugs aimed at treating inflammatory diseases .
- Antimicrobial Agents : The compound has shown effectiveness against various pathogens, enhancing drug efficacy in treating infections. Its structure allows for modifications that can improve antibacterial activity .
Case Study : A study demonstrated that this compound derivatives could inhibit monoacylglycerol lipase (MAGL), an enzyme linked to pain and inflammation, suggesting potential applications in pain management therapies .
Agricultural Chemicals
In the agricultural sector, this compound is utilized in formulating agrochemicals such as:
- Fungicides : It has been incorporated into fungicidal formulations to combat fungal diseases in crops while minimizing environmental impact.
- Herbicides : The compound is also effective in developing herbicides that target specific weed species without harming crops .
Research Findings : Studies have shown that this compound-based compounds demonstrate significant efficacy against common agricultural pests, leading to improved crop yields and sustainability in farming practices .
Material Science
This compound finds applications in material science, particularly in the development of:
- Polymers and Coatings : The compound enhances the chemical resistance and durability of materials used in harsh environments. Its incorporation into polymer matrices improves mechanical properties and thermal stability .
- Liquid Crystals : Research has explored its use in creating liquid crystal displays (LCDs), where its unique molecular structure contributes to the optical properties necessary for display technologies .
Biochemical Research
Researchers utilize this compound to investigate various biochemical pathways:
- Cellular Mechanisms : The compound aids in studying cellular processes and signaling pathways, providing insights into potential therapeutic targets for various diseases .
- Enzyme Inhibition Studies : Its derivatives have been screened for enzyme inhibition, revealing promising results that could lead to new drug discoveries targeting specific enzymes involved in disease progression .
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmaceutical Development | Anti-inflammatory & Antimicrobial | Inhibits MAGL; potential for pain management |
Agricultural Chemicals | Fungicides & Herbicides | Effective against pests; sustainable farming practices |
Material Science | Polymers & Liquid Crystals | Enhances durability; improves optical properties |
Biochemical Research | Cellular Mechanisms | Insights into therapeutic targets; enzyme inhibition |
Comparison with Similar Compounds
Isothiazole: Similar to thiazole but with the sulfur and nitrogen atoms in a different arrangement.
Benzothiazole: Contains a fused benzene ring, providing different electronic properties and reactivity.
Uniqueness of 5-Bromoisothiazole: The presence of the bromine atom at the 5-position in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis.
Biological Activity
5-Bromoisothiazole is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. Its structural characteristics allow it to interact with various biological targets, leading to a range of pharmacological effects. This article explores the biological activity of this compound, including its potential as an enzyme inhibitor, antimicrobial agent, and antiproliferative compound.
Chemical Structure and Properties
This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom substituted at the fifth position. This unique structure contributes to its reactivity and biological activity.
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes:
- Monoacylglycerol Lipase (MAGL) : Research indicates that this compound derivatives exhibit significant inhibitory effects on MAGL, an enzyme involved in lipid metabolism. In a study, compounds derived from this compound demonstrated over 60% inhibition at concentrations of 100 µM, with some derivatives showing half-maximal inhibitory concentrations (IC50) ranging from 10 to 55 µM . This inhibition suggests potential therapeutic applications in conditions like obesity and pain management.
- Tip60 Acetylase : Another study identified a derivative of this compound that inhibited Tip60, a histone acetyltransferase implicated in cancer progression. The compound exhibited an IC50 value of approximately 2 µM against Tip60, indicating its potential as a therapeutic agent in prostate cancer treatment .
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds possess activity against various bacterial strains, making them candidates for developing new antimicrobial agents. The exact mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in several studies focusing on cancer cell lines:
- Mechanism of Action : The antiproliferative effects are primarily attributed to the compound's ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells. For example, certain derivatives have shown IC50 values ranging from low micromolar to single-digit nanomolar concentrations against MCF-7 breast cancer cells . The structure-activity relationship (SAR) studies indicate that substituents on the thiazole ring significantly influence potency.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
Properties
IUPAC Name |
5-bromo-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNONRNKAYRHZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505009 | |
Record name | 5-Bromo-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54390-97-5 | |
Record name | 5-Bromoisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54390-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reactivity of 5-Bromoisothiazole in organic synthesis?
A1: this compound plays a crucial role in organic synthesis due to its reactivity towards nucleophilic substitution reactions. [] This reactivity allows for the introduction of various substituents at the 5-position of the isothiazole ring, enabling the synthesis of a diverse range of isothiazole derivatives. For instance, 5-Bromoisothiazoles can be reacted with nucleophiles like alkoxides to yield 5-alkoxyisothiazoles, or with hydroxides to produce 5-hydroxyisothiazoles, a previously unsynthesized class of compounds. [] This versatility makes this compound a valuable building block for exploring structure-activity relationships and developing new compounds with potential biological activities.
Q2: Can you describe an interesting reaction involving this compound that highlights its unique reactivity?
A2: One notable reaction involves the interaction of 5-Bromo-3-methyl-4-nitroisothiazole (I) with sodium ethyl mercaptide. [] Instead of the expected nucleophilic substitution of bromine with the ethyl mercaptide group, this reaction unexpectedly produces 3-methyl-4-nitroso-5-ethylthioisothiazole (IX). [] This unexpected outcome suggests a complex reaction mechanism beyond simple nucleophilic substitution, possibly involving a radical intermediate or a redox process. This example underlines the intriguing reactivity of 5-Bromoisothiazoles and their potential to yield unexpected products, opening up avenues for novel synthetic strategies in organic chemistry.
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